![molecular formula C9H15ClN2 B12946593 Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyrrole ring, and a nitrile group attached to the carbon atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the cyclopentane ring through intramolecular cyclization reactions.
Pyrrole Ring Formation: Introduction of the pyrrole ring via condensation reactions.
Nitrile Group Addition: Incorporation of the nitrile group using cyanation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Rel-(3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: Similar structure but with fluorine atoms, which may alter its reactivity and biological activity.
(3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: Contains a hydroxyl group instead of a nitrile group, affecting its chemical properties and applications.
Uniqueness
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride is unique due to its specific combination of a cyclopentane ring, pyrrole ring, and nitrile group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
特性
分子式 |
C9H15ClN2 |
|---|---|
分子量 |
186.68 g/mol |
IUPAC名 |
(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-9(6-10)2-7-4-11-5-8(7)3-9;/h7-8,11H,2-5H2,1H3;1H/t7-,8+,9?; |
InChIキー |
DCPUPZRWSJGFRA-VMNZFRLGSA-N |
異性体SMILES |
CC1(C[C@@H]2CNC[C@@H]2C1)C#N.Cl |
正規SMILES |
CC1(CC2CNCC2C1)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


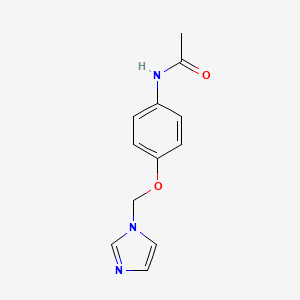
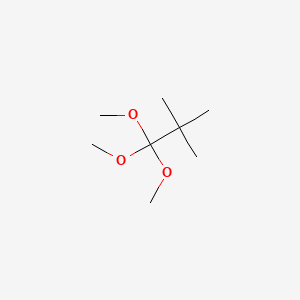

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
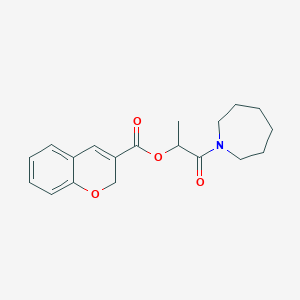
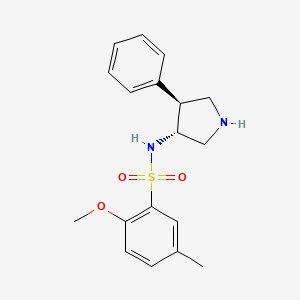
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)

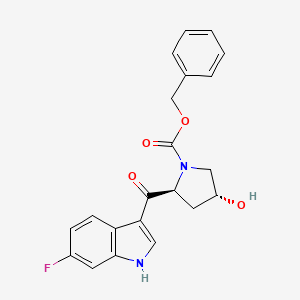
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)
